molecular formula C9H11ClO2S B1583093 Sulfone, 2-chloroethyl p-tolyl CAS No. 22381-53-9

Sulfone, 2-chloroethyl p-tolyl

Cat. No.: B1583093
CAS No.: 22381-53-9
M. Wt: 218.7 g/mol
InChI Key: KUAGAJLNIOIGRN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfone, 2-chloroethyl p-tolyl, can be achieved through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired sulfone compound.

Another method involves the use of phase-transfer catalysis, where the reaction between p-toluenesulfonyl chloride and 2-chloroethanol is facilitated by a phase-transfer catalyst such as tetrabutylammonium bromide. This method offers improved yields and reaction rates.

Industrial Production Methods

In industrial settings, the production of this compound, may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and catalysts to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sulfone, 2-chloroethyl p-tolyl, undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfoxides or further oxidation to form sulfones.

    Reduction Reactions: The sulfonyl group can be reduced to form sulfides under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azidoethyl p-tolyl sulfone, thioethyl p-tolyl sulfone, and alkoxyethyl p-tolyl sulfone.

    Oxidation Reactions: Products include sulfoxides and further oxidized sulfones.

    Reduction Reactions: Products include sulfides and other reduced derivatives.

Scientific Research Applications

Sulfone, 2-chloroethyl p-tolyl, finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfone derivatives.

    Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of sulfone, 2-chloroethyl p-tolyl, involves its interaction with various molecular targets and pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins, enzymes, and other cellular components, affecting their function and activity.

The sulfonyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form stable sulfone derivatives makes it a valuable tool in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

Sulfone, 2-chloroethyl p-tolyl, can be compared with other similar compounds, such as:

    Methyl p-tolyl sulfone: Lacks the chloroethyl group, resulting in different reactivity and applications.

    Ethyl p-tolyl sulfone: Similar structure but with an ethyl group instead of a chloroethyl group, leading to variations in chemical behavior.

    Phenyl p-tolyl sulfone:

The uniqueness of this compound, lies in its combination of the chloroethyl and p-tolyl groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

1-(2-chloroethylsulfonyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAGAJLNIOIGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276682
Record name Sulfone, 2-chloroethyl p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22381-53-9
Record name 1-[(2-Chloroethyl)sulfonyl]-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22381-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, 2-chloroethyl p-tolyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022381539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfone, 2-chloroethyl p-tolyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Sulfone, 2-chloroethyl p-tolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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